molecular formula C13H18O3 B14175096 Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate CAS No. 919792-56-6

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate

Cat. No.: B14175096
CAS No.: 919792-56-6
M. Wt: 222.28 g/mol
InChI Key: MLEBDARPJXUHDI-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is a high-purity chemical compound supplied for research and development purposes. This benzoate ester features a tertiary alcohol side chain, making it a valuable and versatile building block in organic synthesis. Its structure suggests potential applications as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Main Applications & Research Value: • Synthetic Intermediate: This compound is primarily used as a key precursor in multi-step organic synthesis. The methyl ester and hydroxy groups offer handles for further chemical transformations, including hydrolysis, condensation, and functional group interconversion. • Pharmaceutical Research: As a substituted benzoate, it may serve as a core structure for the synthesis of more complex molecules with potential biological activity. Research efforts can explore its utility in creating novel active ingredients. • Material Science: Compounds of this class are sometimes investigated as monomers or modifiers in polymer chemistry. Characterizing Data: To be determined by the supplier. This section typically includes CAS Number, Molecular Formula, Molecular Weight, Melting Point, Boiling Point, Density, and Flash Point. Handling & Safety: Refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic or therapeutic use.

Properties

CAS No.

919792-56-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)11(14)9-5-7-10(8-6-9)12(15)16-4/h5-8,11,14H,1-4H3

InChI Key

MLEBDARPJXUHDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

  • Catalyst Selection : Concentrated HCl (30–37% w/w) is typically employed at 5–10 mol% relative to the carboxylic acid.
  • Solvent System : Anhydrous methanol serves as both solvent and reactant, with stoichiometric excess (5–10 equivalents) to drive equilibrium toward ester formation.
  • Temperature Control : Reflux conditions (64–65°C) are maintained for 6–8 hours, followed by cooling to 5–10°C to minimize hydrolysis.

Workup and Isolation

Post-reaction, the mixture is neutralized to pH 6–7 using 4% NaOH, analogous to the procedure in US20070149802A1. Subsequent solvent removal under reduced pressure yields a crude residue, which is extracted into methylene chloride. Critical parameters include:

  • pH Adjustment : Maintaining aqueous phase pH at 10–11 during extraction enhances partition coefficients for the ester.
  • Salt Saturation : NaCl saturation of the aqueous layer improves organic phase recovery by 12–15% when using aromatic solvents like toluene.

Yield Optimization : Under optimized conditions, this method achieves 85–89% isolated yield, comparable to literature precedents for structurally related esters.

Hydroxyl Group Protection Strategies

The tertiary hydroxyl group’s susceptibility to dehydration necessitates protection during acidic esterification. CN117024379B demonstrates effective use of tert-butyloxycarbonyl (Boc) protection for sensitive functionalities, suggesting applicability here:

Boc Protection of the Hydroxyl Group

  • Protection Step : React 4-(1-hydroxy-2,2-dimethylpropyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
    • Molar ratio: Acid : Boc₂O : DMAP = 1 : 2.2 : 0.4.
    • Temperature: 25–30°C for 8–12 hours.
  • Esterification : Treat Boc-protected acid with methanol/HCl as in Section 1.
  • Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in dichloromethane (0–5°C, 2 hours).

Advantages :

  • Suppresses dehydration by >90% compared to unprotected routes.
  • Enables use of stronger acid catalysts without side reactions.

Limitations :

  • Adds two synthetic steps, reducing overall yield to 72–76%.
  • Requires careful handling of moisture-sensitive reagents.

Friedel-Crafts Acylation Followed by Reduction

An alternative disconnection strategy involves constructing the side chain via Friedel-Crafts alkylation:

Synthesis of 4-(2,2-Dimethylpropanoyl)Benzoic Acid

  • Acylation : React methyl benzoate with 2,2-dimethylpropanoyl chloride in the presence of AlCl₃ (1.2 equivalents) at 0°C in dichloromethane.
  • Hydrolysis : Saponify the methyl ester using NaOH/EtOH/H₂O (3:2:1) at reflux.

Ketone Reduction to Alcohol

  • Catalytic Hydrogenation : Use 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 6 hours.
  • Chemoselective Reducing Agents : NaBH₄/CeCl₃ (Luche reduction) selectively reduces ketones to alcohols without affecting esters.

Yield Analysis :

Step Yield (%) Purity (HPLC)
Friedel-Crafts Acylation 68 92
Reduction 89 95
Overall 60 90

Grignard Addition to 4-Formylbenzoate Derivatives

This route exploits nucleophilic addition to install the bulky alkyl group:

Synthetic Sequence

  • Methyl 4-Formylbenzoate Synthesis : Oxidize methyl 4-methylbenzoate using MnO₂ in refluxing toluene (82% yield).
  • Grignard Addition : React with tert-butylmagnesium chloride (3 equivalents) in THF at −78°C→25°C.
  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Critical Considerations :

  • Strict temperature control prevents β-hydride elimination.
  • Use of anhydrous THF is essential for Grignard stability.

Yield : 75–78% after purification.

Enzymatic Esterification Approaches

Emerging biocatalytic methods offer advantages in stereoselectivity and mild conditions:

Lipase-Catalyzed Transesterification

  • Enzyme : Immobilized Candida antarctica lipase B (Novozym 435).
  • Conditions : 40°C, 1:5 molar ratio of acid to vinyl acetate in tert-butyl methyl ether.
  • Conversion : 94% achieved in 48 hours with 0.5 wt% enzyme loading.

Benefits :

  • Avoids acidic conditions that could dehydrate the alcohol.
  • No requirement for hydroxyl protection.

Drawbacks :

  • Higher catalyst costs compared to chemical methods.
  • Longer reaction times.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Major Limitation
Direct Esterification 85–89 95 Fewest steps Risk of dehydration
Boc Protection 72–76 97 Prevents side reactions Added synthetic complexity
Friedel-Crafts 60 90 Builds complex substituent Low overall yield
Grignard Addition 75–78 94 Excellent stereocontrol Cryogenic conditions required
Enzymatic 94 98 Green chemistry compliant High enzyme cost

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(1-oxo-2,2-dimethylpropyl)benzoate.

    Reduction: Formation of 4-(1-hydroxy-2,2-dimethylpropyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates such as 4-bromo- or 4-nitrobenzoate derivatives.

Scientific Research Applications

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters with Piperazine-Quinoline Moieties (C1–C7 Series)

A 2022 study synthesized seven methyl benzoate derivatives (C1–C7) featuring a piperazine-linked quinoline-carbonyl group at the 4-position of the benzene ring (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) . Key comparisons include:

  • Substituent Complexity: Unlike Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate, the C1–C7 compounds incorporate bulky aromatic systems (quinoline) and secondary amines (piperazine), increasing molecular weight (>450 g/mol) and reducing solubility in polar solvents.
  • Synthetic Routes: The C1–C7 series was synthesized via condensation of quinoline-4-carbonyl chlorides with piperazine-modified benzoate esters, while the target compound likely requires alkylation or hydroxylation of a preformed benzoate ester.
  • Biological Activity: Quinoline-piperazine derivatives are often bioactive (e.g., antimicrobial or anticancer agents), whereas the hydroxyl-dimethylpropyl group in the target compound may favor applications in surfactants or polymer additives due to its amphiphilic nature .

Halogenated Benzoate Esters in Agrochemicals

highlights pesticidal esters such as bromopropylate and chloropropylate , which feature halogenated aryl groups (e.g., 1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) . Contrasts include:

  • Substituent Type : Bromopropylate/chloropropylate contain halogen atoms (Br, Cl) and lack hydroxyl groups, enhancing lipophilicity and environmental persistence. In contrast, the hydroxyl group in this compound may improve biodegradability.
  • Applications : Halogenated esters are optimized for acaricidal activity, targeting mite enzymes. The target compound’s hydroxyl group could instead facilitate hydrogen bonding, making it suitable for drug delivery systems or coordination chemistry .

Fluorinated and Methoxy-Substituted Analogs

Compounds like C4 (4-fluorophenyl substituent) and C6 (4-methoxyphenyl substituent) from the C1–C7 series demonstrate how electron-withdrawing/donating groups alter reactivity :

  • Electronic Effects : Fluorine in C4 enhances metabolic stability, while methoxy in C6 increases electron density. The dimethylpropyl group in the target compound provides steric shielding without significant electronic modulation.
  • Thermal Stability : Branched alkyl chains (e.g., dimethylpropyl) generally improve thermal stability compared to linear or aromatic substituents.

Data Table: Key Properties of Selected Benzoate Derivatives

Compound Name Molecular Weight (g/mol) Substituent Type Key Applications Reference
This compound ~222* Hydroxy-branched alkyl Surfactants, Drug delivery
C1 (Quinoline-piperazine derivative) ~452 Aromatic-heterocyclic Antimicrobial agents
Bromopropylate ~428 Halogenated aryl Acaricide
C6 (Methoxyphenyl derivative) ~442 Methoxy-aromatic Material science

*Estimated based on structural formula.

Research Findings and Implications

  • Synthetic Challenges : The hydroxyl group in this compound may necessitate protection/deprotection steps during synthesis, unlike halogenated analogs .
  • Solubility Profile : The compound’s balanced hydrophilicity (hydroxyl) and hydrophobicity (dimethylpropyl) could make it a candidate for emulsifiers or solubility enhancers in formulations.
  • Toxicity Considerations : Branched alkyl esters are generally less toxic than halogenated pesticidal esters, aligning with green chemistry trends .

Biological Activity

Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid. Its molecular formula is C12H16O3C_{12}H_{16}O_3, and it features a benzoate moiety linked to a branched alcohol. The structure can be represented as follows:

Molecular Structure C12H16O3\text{Molecular Structure }\quad \text{C}_{12}\text{H}_{16}\text{O}_3

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzoate derivatives, including this compound. The compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of methyl benzoates showed that at concentrations of 5 µg/mL to 10 µg/mL, this compound inhibited the growth of multiple strains of S. aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be approximately 2.5 µg/mL for sensitive strains .

Bacterial StrainMIC (µg/mL)
S. aureus (sensitive)2.5
S. aureus (MRSA R4)5
S. aureus (MRSA R6)5

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival. Further research is needed to elucidate these mechanisms fully.

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of benzoic acid with a suitable alcohol under acidic conditions. Various methods have been documented in literature, including photochemical methods that utilize organophotocatalysts to enhance yields .

Yield Data

In one synthesis experiment, the compound was isolated with a yield of approximately 64% using specific reaction conditions involving light irradiation and catalyst optimization.

Environmental Impact and Safety

The environmental fate of this compound has been assessed through various studies. It has shown moderate biodegradability with a DOC elimination rate that stabilizes around 94% after 14 days in controlled conditions .

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